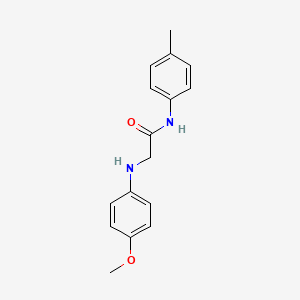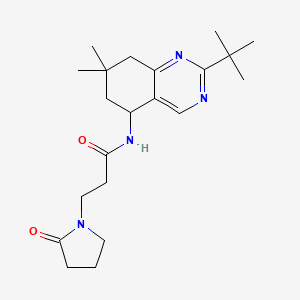![molecular formula C21H28N2O5 B6069963 3-({2-[(4-Tert-butylphenoxy)acetyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6069963.png)
3-({2-[(4-Tert-butylphenoxy)acetyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({2-[(4-Tert-butylphenoxy)acetyl]hydrazinyl}carbonyl)bicyclo[221]heptane-2-carboxylic acid is a complex organic compound featuring a bicyclo[221]heptane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-({2-[(4-Tert-butylphenoxy)acetyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the tert-butylphenoxy group: This step involves the reaction of the bicyclo[2.2.1]heptane derivative with 4-tert-butylphenol under appropriate conditions.
Acetylation and hydrazinylation:
Final coupling: The final step involves coupling the intermediate with the carboxylic acid group under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Tert-butyl alcohol derivatives.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
3-({2-[(4-Tert-butylphenoxy)acetyl]hydrazinyl}carbonyl)bicyclo[22
Medicinal Chemistry: The compound’s unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Materials Science: Its structural properties could be useful in the design of new materials with specific mechanical or chemical properties.
Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions.
Mecanismo De Acción
The mechanism of action of 3-({2-[(4-Tert-butylphenoxy)acetyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the bicyclo[2.2.1]heptane core provides structural rigidity. This combination allows the compound to modulate the activity of enzymes or receptors involved in various biochemical pathways.
Comparación Con Compuestos Similares
Bicyclo[2.2.1]heptane derivatives: These compounds share the same core structure but differ in their substituents.
Phenoxyacetic acid derivatives: These compounds have a similar phenoxy group but lack the bicyclo[2.2.1]heptane core.
Uniqueness: 3-({2-[(4-Tert-butylphenoxy)acetyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the combination of the bicyclo[2.2.1]heptane core and the phenoxyacetic acid moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
3-[[[2-(4-tert-butylphenoxy)acetyl]amino]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-21(2,3)14-6-8-15(9-7-14)28-11-16(24)22-23-19(25)17-12-4-5-13(10-12)18(17)20(26)27/h6-9,12-13,17-18H,4-5,10-11H2,1-3H3,(H,22,24)(H,23,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFOLYCIDAGJGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2C3CCC(C3)C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-phenylethenesulfonamide](/img/structure/B6069897.png)
![(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B6069904.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-3-ethylurea](/img/structure/B6069906.png)
![1-(2-ethoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B6069915.png)
![1-(2-FURYL)-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE](/img/structure/B6069923.png)

![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B6069934.png)
![{4-[(1-NAPHTHYLOXY)METHYL]PHENYL}{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B6069940.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-N'-(2-pyrrolidin-1-ylethyl)urea](/img/structure/B6069953.png)
![3-(4-bromophenyl)-3-oxo-2-[(2Z)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile](/img/structure/B6069956.png)
![1-(1-azepanyl)-3-[3-({[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6069968.png)
![[5-[[(2-Pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B6069973.png)
![ethyl (4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B6069984.png)
